molecular formula C7H11ClO2S B13168283 Bicyclo[4.1.0]heptane-2-sulfonyl chloride

Bicyclo[4.1.0]heptane-2-sulfonyl chloride

Cat. No.: B13168283
M. Wt: 194.68 g/mol
InChI Key: LPOCFDVOCWCIIX-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane-2-sulfonyl chloride is an organic compound with the molecular formula C₇H₁₁ClO₂S. It is a derivative of bicyclo[4.1.0]heptane, also known as norcarane, which is a colorless liquid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]heptane-2-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of bicyclo[4.1.0]heptane with chlorosulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-sulfur bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Solvents: Typically, polar aprotic solvents like dichloromethane or acetonitrile are used.

    Catalysts: In some cases, catalysts like Lewis acids may be employed to enhance reaction rates.

Major Products Formed

The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols yield sulfonate esters.

Scientific Research Applications

Bicyclo[4.1.0]heptane-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptane-2-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and proteins, leading to the formation of stable adducts.

Comparison with Similar Compounds

Similar Compounds

    Norcarane (Bicyclo[4.1.0]heptane): A parent compound of bicyclo[4.1.0]heptane-2-sulfonyl chloride, used in organic synthesis.

    Bicyclo[2.2.1]heptane (Norbornane): Another bicyclic compound with different structural features and reactivity.

    Bicyclo[3.1.0]hexane: A related compound with a smaller ring system.

Uniqueness

This compound is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other bicyclic compounds. This makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C7H11ClO2S

Molecular Weight

194.68 g/mol

IUPAC Name

bicyclo[4.1.0]heptane-2-sulfonyl chloride

InChI

InChI=1S/C7H11ClO2S/c8-11(9,10)7-3-1-2-5-4-6(5)7/h5-7H,1-4H2

InChI Key

LPOCFDVOCWCIIX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2C(C1)S(=O)(=O)Cl

Origin of Product

United States

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